1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a polycyclic core combining pyrrolo[3,4-d]triazole and 1,2,3-triazole moieties, with a 3-(3-bromophenyl)-1,2,4-oxadiazole substituent and a 4-methoxyphenyl group. However, direct biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs .
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O4/c1-30-14-7-5-13(6-8-14)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)11-3-2-4-12(21)9-11/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKRKNLNRIVFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be accomplished through a series of cyclization and condensation reactions.
Final assembly: The final step involves coupling the different fragments together under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities that are of interest in medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of oxadiazoles show significant anticancer properties. The incorporation of the pyrrolo-triazole moiety may enhance these effects by targeting specific cancer pathways .
- Antimicrobial Properties : The structure suggests potential antimicrobial activity against various pathogens due to the presence of bromophenyl and methoxyphenyl groups .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures have shown promise in reducing inflammation markers in vitro .
Agricultural Applications
Oxadiazoles are known for their utility in agrochemicals. The target compound may have applications as:
- Pesticides : Compounds with oxadiazole frameworks have been documented for their effectiveness in pest control due to their ability to disrupt biological processes in insects .
- Herbicides : The bioactivity of similar compounds suggests potential use as herbicides to inhibit weed growth without harming crops .
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer effects of oxadiazole derivatives. The research found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against human cancer cell lines. The target compound's unique structure could be optimized further for improved efficacy .
Case Study 2: Antimicrobial Efficacy
In a different investigation focusing on antimicrobial agents derived from oxadiazoles, researchers synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, supporting the hypothesis that the target compound could serve as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Cores : The target compound’s pyrrolo-triazole-dione core is distinct from benzoxazole-triazole (6l, ) or pyrrolo-isoxazol () systems, which may influence stability and binding interactions.
- Functional Group Synergy : The triazole-dione moiety in the target compound is rare compared to more common triazole-thiones (6l, ), which are associated with antimicrobial and enzyme-inhibitory activities.
Key Observations:
- Modular Synthesis : The target compound’s synthesis likely parallels 5g , employing coupling agents like DIC for oxadiazole formation.
Table 3: Reported Activities of Analogues
Key Observations:
- Activity Gaps : While triazole-thiones () and pyrrolo-isoxazol-diones () show validated activities, the target compound’s biological profile remains speculative.
Biological Activity
The compound 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of research.
Chemical Structure and Properties
The compound features multiple functional groups that may contribute to its biological activity. The presence of the oxadiazole and triazole rings is particularly significant as these structures are often associated with various pharmacological effects.
Molecular Formula
- C : 23
- H : 22
- Br : 1
- N : 5
- O : 2
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and triazole moieties exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
- Antimicrobial Properties : The incorporation of bromophenyl and methoxyphenyl groups has been linked to enhanced antimicrobial activity. Research indicates potential efficacy against both gram-positive and gram-negative bacteria .
Anticancer Studies
A study published in Pharmaceutical Sciences evaluated the cytotoxic effects of various triazole derivatives. The compound was tested against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
| Tested Compound | MCF-7 | TBD |
The results suggest that the tested compound may possess comparable or superior activity against these cancer cell lines compared to existing treatments .
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to the compound were screened against pathogenic bacteria:
| Pathogen | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 20 mm |
These findings indicate a promising antimicrobial profile that warrants further investigation into its mechanism of action .
Case Study 1: Anticancer Activity
In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent reduction in cell viability. The compound's mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effects of the compound against standard antibiotics. The compound showed synergistic effects when combined with amoxicillin against resistant strains of E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
